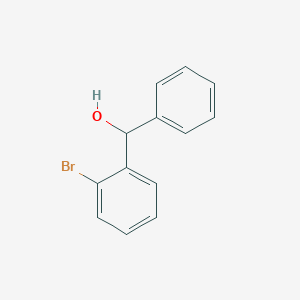

(2-Bromophenyl)(phenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2-bromophenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNIDHUYBLYJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304817 | |

| Record name | 2-Bromo-α-phenylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59142-47-1 | |

| Record name | 2-Bromo-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59142-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-α-phenylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromophenyl)(phenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Aryl Carbinols in Chemical Transformations and Materials Science

Diaryl carbinols, the class of compounds to which (2-bromophenyl)(phenyl)methanol belongs, are pivotal in numerous areas of chemical research. Their utility stems from the reactivity of the hydroxyl group and the stability of the carbocation intermediate formed upon its departure. This allows them to participate in a wide array of reactions, making them valuable precursors for more complex molecular architectures.

In the realm of chemical transformations, aryl carbinols are instrumental as pro-electrophiles in Friedel-Crafts reactions, enabling the formation of carbon-carbon bonds to construct di- and triarylmethanes. rsc.org These structures are prevalent in many biologically active molecules and functional materials. Furthermore, the hydroxyl group can be oxidized to a ketone, providing a pathway to another important class of organic compounds. The asymmetric synthesis of chiral carbinols is of particular interest, as these enantiomerically pure compounds are crucial for the development of stereoselective catalysts and pharmaceuticals. nih.govrsc.org

The influence of aryl carbinols extends into materials science, where their derivatives are investigated for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and functional polymers. The ability to tune the electronic and photophysical properties of these materials by modifying the aryl substituents makes carbinol-derived structures highly attractive.

An Overview of Research Trajectories for 2 Bromophenyl Phenyl Methanol

Established Synthetic Pathways to this compound

The formation of this compound is commonly achieved through the reaction of an aldehyde with bromine, followed by an alkylation step with magnesium. biosynth.com This process results in a racemic mixture of the product.

Mechanism and Scope of Aldehyde-Bromine-Magnesium Alkylation Protocols

The synthesis of this compound can be accomplished through the reaction of an aldehyde with bromine, followed by alkylation with magnesium. biosynth.com This process results in a racemic mixture of enantiomers due to the creation of a chiral center. biosynth.com This method is broadly applicable for the synthesis of various alcohols and carbinols. biosynth.com

In a related procedure, α-halogenation of aldehydes and ketones can occur in the presence of an acid catalyst. This reaction proceeds through an enol intermediate, which then reacts with a halogen like bromine. libretexts.org The resulting α-bromo ketone can be a valuable precursor for further synthetic transformations. libretexts.org

Strategic Adaptation of Grignard and Organometallic Reagents in Carbinol Synthesis

A primary method for synthesizing this compound involves the use of Grignard reagents. This typically involves the reaction of phenylmagnesium bromide with 2-bromobenzaldehyde (B122850). The Grignard reagent, acting as a nucleophilic carbanion, attacks the electrophilic carbonyl carbon of the aldehyde. youtube.comyoutube.com Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. youtube.commiracosta.edu

The general utility of Grignard reagents extends to their reaction with various carbonyl compounds; they react with formaldehyde (B43269) to produce primary alcohols, with other aldehydes to form secondary alcohols, and with ketones to yield tertiary alcohols. libretexts.org It is crucial to conduct Grignard reactions under anhydrous conditions, as the reagent readily reacts with protic solvents like water. cerritos.edu

The table below outlines the reactants and products in a typical Grignard synthesis of this compound.

| Reactant 1 | Reactant 2 | Product |

| Phenylmagnesium bromide | 2-Bromobenzaldehyde | This compound |

Exploration of Other Alkylation and Reduction Methods for Hydroxyl Group Formation

Alternative methods for forming the hydroxyl group in carbinols like this compound include reduction and other alkylation techniques.

Reduction Methods: The reduction of the corresponding ketone, (2-bromophenyl)(phenyl)methanone, is a direct route to the carbinol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, which upon workup yields the alcohol. youtube.com

Alkylation Methods: Reductive alkylation offers another pathway. This can involve the reaction of an alcohol with an aldehyde or ketone in the presence of a catalyst and a reducing agent, such as hydrogen gas over palladium on carbon (Pd/C). researchgate.net While not a direct synthesis of the title compound from simple precursors, this highlights the variety of methods available for C-C bond formation and alcohol synthesis.

Stereoselective and Asymmetric Synthesis of Chiral this compound

As this compound possesses a chiral center, the synthesis of enantiomerically pure forms is of significant interest, particularly for pharmaceutical applications. biosynth.com

Enantioselective Synthesis Strategies for Optical Purity

Achieving optical purity in the synthesis of chiral molecules like this compound is a key goal in modern organic synthesis. wikipedia.org

A powerful strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and often recovered. wikipedia.org

In the context of synthesizing chiral carbinols, a chiral auxiliary can be attached to one of the reactants. For instance, an amide derived from a chiral amine like pseudoephenamine can undergo diastereoselective alkylation. nih.govharvard.edu The chiral environment created by the auxiliary favors the approach of the incoming group from one direction, leading to a high diastereomeric excess of the product. nih.gov Subsequent cleavage of the auxiliary reveals the enantiomerically enriched alcohol. harvard.edu

The table below summarizes the key steps in a chiral auxiliary-mediated synthesis.

| Step | Description |

| 1 | Attachment of a chiral auxiliary to a precursor molecule. |

| 2 | Diastereoselective reaction (e.g., alkylation) to create the desired stereocenter. |

| 3 | Removal of the chiral auxiliary to yield the enantiomerically enriched product. |

This approach offers a reliable method for accessing enantiomerically pure compounds, which is often crucial in the early stages of drug development. wikipedia.org

Asymmetric Catalysis for Enantioselective Carbinol Synthesis

The direct synthesis of a single enantiomer of this compound, a chiral carbinol, is most elegantly achieved through asymmetric catalysis. This approach introduces a chiral influence during the key bond-forming step to favor the formation of one enantiomer over the other. wikipedia.org The primary strategies for the asymmetric synthesis of diarylmethanols like this compound involve the catalytic enantioselective addition of an aryl nucleophile to an aldehyde or the asymmetric reduction of a prochiral diarylketone. rsc.org

A prominent method is the catalytic, enantioselective arylation of an aldehyde. rsc.org In the context of synthesizing this compound, this would typically involve the reaction of 2-bromobenzaldehyde with a phenyl-donating organometallic reagent, or conversely, the reaction of benzaldehyde (B42025) with a 2-bromophenyl-donating reagent. The success of this transformation hinges on the use of a chiral catalyst that can effectively control the stereochemical outcome. wikipedia.org

Research has demonstrated the utility of organoboron reagents, such as boronic acids, for this purpose due to their stability and functional group tolerance. researchgate.net For instance, the catalyzed asymmetric synthesis of a range of chiral diarylmethanols has been achieved with high enantioselectivity (up to 98% ee) using a planar-chiral ferrocene (B1249389) catalyst. researchgate.net This method's flexibility allows for the synthesis of either enantiomer of the product by selecting the appropriate combination of aryl boronic acid and aldehyde. researchgate.net Another approach involves the enantioselective phenyl transfer from diphenylzinc (B92339) to various aromatic aldehydes, which has yielded diarylmethanols with good enantioselectivities (81-88% ee) in the presence of specific chiral ligands like H8-BINOL derivatives. rsc.org

The table below summarizes representative catalytic systems used for the asymmetric synthesis of diarylmethanols, a class of compounds to which this compound belongs.

| Aryl Source | Aldehyde | Catalyst/Ligand System | Enantiomeric Excess (ee) |

| Phenylboronic Acid | Aromatic Aldehydes | Planar-chiral ferrocene | Up to 98% |

| Diphenylzinc | Aromatic Aldehydes | H8-BINOL derivative | Up to 96% |

| Alkylzirconium Reagents | Aromatic Aldehydes | Ar-BINMOL ligand / ZnBr₂ | 77-88% |

This table presents generalized findings for the synthesis of diarylmethanols, which are applicable to the synthesis of this compound. rsc.orgresearchgate.netmdpi.com

Resolution of Racemic Mixtures of this compound

When this compound is synthesized without a chiral influence, it forms as a racemic mixture—an equal 50:50 blend of its two enantiomers. biosynth.com Since enantiomers possess identical physical properties like boiling point and solubility in achiral solvents, their separation, known as resolution, requires interaction with another chiral entity. libretexts.org

Principles and Applications of Fractional Crystallization for Enantiomer Separation

Fractional crystallization is a classical and effective method for resolving racemic compounds. biosynth.com The core principle involves converting the pair of enantiomers into a pair of diastereomers by reacting the racemic mixture with a single, pure enantiomer of a resolving agent. libretexts.org For a racemic alcohol like this compound, a chiral acid is a suitable resolving agent. libretexts.org

The resulting products are diastereomeric salts (e.g., (R)-acid-(R)-alcohol and (R)-acid-(S)-alcohol). Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows them to be separated by careful, repeated crystallization (fractional crystallization). One diastereomer will preferentially crystallize from a suitable solvent, leaving the other enriched in the solution. libretexts.orgucl.ac.uk After separation, the pure diastereomer is treated to remove the resolving agent, yielding the enantiomerically pure alcohol. libretexts.org The success of this method depends on finding an appropriate chiral resolving agent and solvent system that maximizes the solubility difference between the diastereomeric salts. ucl.ac.uk While a direct application on this compound is not extensively detailed in readily available literature, the principle is a standard and applicable technique for this class of compounds. biosynth.com

Chromatographic and Enzymatic Resolution Techniques

More modern and often more efficient methods for resolution include chromatography and enzyme-catalyzed reactions.

Chromatographic Resolution: Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) within a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP due to the formation of transient, diastereomeric complexes. This differential interaction leads to different retention times, allowing for their separation. For this compound, high-performance liquid chromatography (HPLC) using a Chiralcel OD column has been explicitly documented as an effective method for separating its enantiomers. wiley-vch.de

The table below details the specific HPLC conditions reported for the resolution of this compound.

| Column | Mobile Phase | Flow Rate | Retention Times |

| Chiralcel OD | Heptane/i-PrOH = 90:10 | 0.8 ml/min | (R): 11.6 min, (S): 14.9 min |

Data sourced from a study on asymmetric phenyl transfer reactions. wiley-vch.de

Enzymatic Resolution: Enzymatic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers. nih.govrsc.org A common strategy for alcohols is enzymatic kinetic resolution (EKR). rsc.org In this process, a racemic alcohol is subjected to an acylation reaction catalyzed by an enzyme, typically a lipase, in the presence of an acyl donor. nih.gov The enzyme acylates one enantiomer at a much faster rate than the other. For secondary alcohols, it is common for the (R)-alcohol to be preferentially acylated, leaving the (S)-alcohol unreacted. rsc.org

This results in a mixture containing one enantiomer in its original alcohol form (e.g., (S)-alcohol) and the other as an ester (e.g., (R)-acetate). These two compounds now have different chemical structures and physical properties, allowing for their easy separation by standard techniques like column chromatography. rsc.org Recent advancements have focused on developing dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired acylated product. nih.govacs.org While specific studies detailing the enzymatic resolution of this compound are not prominent, the general applicability of lipase-catalyzed kinetic resolution to a wide range of secondary alcohols makes it a highly relevant and powerful methodology. rsc.orgnih.gov

Elucidation of Reaction Mechanisms and Pathways for 2 Bromophenyl Phenyl Methanol Transformations

Mechanistic Insights into Oxidation and Reduction Reactions of the Carbinol Moiety

The carbinol (C-OH) group in (2-bromophenyl)(phenyl)methanol is readily susceptible to both oxidation and reduction, standard transformations for secondary alcohols.

Oxidation: The oxidation of the secondary alcohol to a ketone, (2-bromophenyl)(phenyl)methanone, is a fundamental and high-yielding transformation. The mechanism of this reaction depends on the chosen oxidant.

Chromium-Based Reagents: Reagents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) are commonly employed. The mechanism involves the formation of a chromate (B82759) ester intermediate from the alcohol and the Cr(VI) species. A base (like pyridine) then abstracts the proton from the carbinol carbon, leading to the elimination of a Cr(IV) species and the formation of the ketone C=O double bond.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent offers a mild alternative for oxidation. The reaction proceeds via a ligand exchange mechanism, where the alcohol displaces an acetate (B1210297) group on the iodine atom. An intramolecular proton transfer, facilitated by the remaining acetate ligand acting as a base, leads to the formation of the ketone, iodinane, and acetic acid.

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. The alcohol attacks the activated DMSO, forming an alkoxysulfonium salt. The addition of a hindered non-nucleophilic base, such as triethylamine, results in an E2-like deprotonation at the carbinol carbon, yielding the ketone, dimethyl sulfide, and triethylammonium (B8662869) salt.

Reduction: While this compound is already in a reduced state, its corresponding ketone, (2-bromophenyl)(phenyl)methanone, can be reduced back to the alcohol. This transformation is crucial for synthetic routes where the alcohol functionality may need to be temporarily removed.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ketone. This forms a tetracoordinate alkoxide intermediate, which is subsequently protonated during an acidic or aqueous workup to yield the secondary alcohol, this compound.

A summary of common oxidation and reduction conditions is presented below.

| Transformation | Reagent(s) | Solvent | Typical Conditions | Product |

| Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | (2-Bromophenyl)(phenyl)methanone |

| Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | (2-Bromophenyl)(phenyl)methanone |

| Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane (DCM) | -78 °C to Room Temp | (2-Bromophenyl)(phenyl)methanone |

| Reduction | Sodium Borohydride (NaBH₄) | Methanol (MeOH) / Ethanol (EtOH) | 0 °C to Room Temp | This compound |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) / Diethyl Ether | 0 °C to Room Temp, then H₃O⁺ workup | This compound |

Detailed Analysis of Substitution and Elimination Pathways Involving the Bromine Substituent

The bromine atom attached to the sp²-hybridized carbon of the phenyl ring is the site of various substitution reactions, primarily through organometallic intermediates and transition-metal catalysis. Direct nucleophilic aromatic substitution (SₙAr) is generally disfavored as the ring lacks strong electron-withdrawing groups to activate the halide.

Substitution via Metal-Catalyzed Cross-Coupling: This is the most versatile and widely used method for forming new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted position.

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of this compound to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. The mechanism is similar to the Suzuki coupling, but the transmetalation step involves a copper acetylide intermediate.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a strong, non-nucleophilic base. The mechanism proceeds through a similar Pd(0)/Pd(II) catalytic cycle.

Substitution via Organometallic Intermediates:

Halogen-Metal Exchange: Treatment of this compound with strong organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to a halogen-metal exchange. This reaction forms a highly reactive aryllithium intermediate. This intermediate is a potent nucleophile and can react with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones) to install new functional groups. It is important to note that the acidic proton of the carbinol group will react first, requiring at least two equivalents of the organolithium reagent.

Elimination Pathways: The formation of an aryne intermediate (dehydrobenzene) via an elimination-addition mechanism is a possible, though less common, pathway. This typically requires extremely strong bases, such as sodium amide (NaNH₂), and high temperatures. The base would deprotonate a hydrogen atom ortho to the bromine, followed by the loss of the bromide ion to form a highly reactive benzyne (B1209423) intermediate. This intermediate would then be rapidly trapped by any nucleophile present in the reaction mixture.

Rearrangement Reactions and Their Driving Forces in the this compound Framework

Rearrangement reactions in the this compound framework can be induced under specific conditions, often driven by the formation of more stable intermediates or products.

Acid-Catalyzed Rearrangements: In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water). Its departure generates a secondary benzylic carbocation, which is stabilized by resonance with both the phenyl and 2-bromophenyl rings. While this carbocation is relatively stable, a 1,2-aryl shift (a type of Wagner-Meerwein rearrangement) could potentially occur. However, given the stability of the initial carbocation, such rearrangements are not typically observed unless there is a significant electronic driving force in the migrating group.

Intramolecular Cyclization (Friedel-Crafts type): A significant transformation is the palladium-catalyzed intramolecular C-H arylation to form fluorenones. rsc.org While the direct substrate in the study is bis(2-bromophenyl)methanol (B14894271), the underlying principle applies. The oxidation of this compound to the corresponding ketone, (2-bromophenyl)(phenyl)methanone, provides a precursor for intramolecular cyclization. Under palladium catalysis, the aryl bromide can undergo a reaction sequence that effectively results in the formation of a new C-C bond between the two aromatic rings, leading to a tricyclic fluorenone core. rsc.org This process is driven by the formation of a thermodynamically stable, conjugated polycyclic aromatic system.

Role of Intermediates in Catalytic Cycles and Reaction Kinetics

The transformations of this compound are often mediated by reactive intermediates that dictate the course and efficiency of the reaction.

Organometallic Intermediates: The formation of aryllithium or Grignard reagents from this compound represents the formation of a key nucleophilic intermediate. The kinetics of the initial halogen-metal exchange or Grignard formation are typically fast, especially the deprotonation of the alcohol. The subsequent reaction with an electrophile is the product-forming step.

Carbocation Intermediates: In acid-catalyzed reactions, the stability of the secondary benzylic carbocation intermediate is paramount. Its lifetime and propensity to undergo rearrangement or react with nucleophiles are influenced by the solvent and the nature of the counter-ion. The kinetics of these Sₙ1-type reactions are dependent on the rate of formation of this carbocation intermediate.

The table below summarizes the key reactive intermediates involved in the transformations of this compound.

| Reaction Type | Key Intermediate(s) | Driving Force / Role |

| Cross-Coupling | Aryl-Pd(II)-Lₙ complex | Central species in the catalytic cycle, undergoes transmetalation and reductive elimination. |

| Halogen-Metal Exchange | 2-(Lithio-phenyl)(phenyl)methanolate | Potent nucleophile for C-C bond formation. |

| Acid-Catalyzed Reaction | Secondary benzylic carbocation | Electrophilic species, can be trapped by nucleophiles or undergo rearrangement/cyclization. |

| Oxidation (e.g., Swern) | Alkoxysulfonium ylide | Undergoes E2 elimination to form the ketone. |

| Elimination to Aryne | 2-phenylacetylenyl-benzene (Benzyne) | Highly reactive, undergoes rapid nucleophilic addition. |

Derivatives and Structural Modifications of 2 Bromophenyl Phenyl Methanol

Synthesis of Functionalized (2-Bromophenyl)(phenyl)methanol Derivatives for Expanded Reactivity

The strategic introduction of additional functional groups to the this compound molecule can significantly enhance its reactivity and utility as a synthetic intermediate. These derivatives can be prepared through various synthetic routes, often leveraging the inherent reactivity of the parent compound or its precursors.

One common approach involves the modification of the aromatic rings through electrophilic substitution or by using pre-functionalized starting materials. For instance, the introduction of an amino group can yield compounds like (2-Amino-4-bromophenyl)(phenyl)methanol bldpharm.com. Similarly, the incorporation of a methylthio group leads to derivatives such as (2-Bromophenyl)(3-(methylthio)phenyl)methanol and (2-Bromophenyl)(4-(methylthio)phenyl)methanol bldpharm.combiosynth.com. These functional groups not only alter the electronic properties of the molecule but also provide new handles for further chemical transformations.

Another strategy focuses on modifying the benzylic alcohol moiety. For example, (2-(Bromomethyl)phenyl)methanol, a structural isomer, is a valuable reagent in its own right, known to form stable complexes with palladium and serving as a precursor for the synthesis of amides and other functionalized molecules rsc.org. The presence of the bromomethyl group offers a site for nucleophilic substitution, expanding the range of possible derivatives.

Furthermore, the synthesis of bis-brominated analogs, such as bis(2-bromophenyl)methanol (B14894271) and [3-Bromo-2-(2-bromophenyl)phenyl]methanol, provides substrates for more complex reactions, such as intramolecular cyclizations nih.govnih.gov. For example, bis(2-bromophenyl)methanols can be converted to fluorenones through a palladium-catalyzed process nih.gov. The general procedure for such a transformation is highlighted in the table below.

Table 1: General Procedure for Palladium-Catalyzed Synthesis of 9-Fluorenones from Bis(2-bromophenyl)methanols nih.gov

| Step | Procedure |

| 1 | To a 25-mL flask, add Pd(OAc)₂ (0.02 mmol), bis(2-bromophenyl)methanol (0.2 mmol), Cs₂CO₃ (0.5 mmol), and TBAI (0.50 mmol). |

| 2 | Add dry toluene (B28343) (2.0 mL) to the flask. |

| 3 | Stir the reaction mixture at 110 °C for 16 hours. |

| 4 | After cooling, dilute the reaction mixture with ethyl acetate (B1210297). |

| 5 | Pass the mixture through a pad of Celite and concentrate under reduced pressure. |

| 6 | Purify the residue by column chromatography on silica (B1680970) gel to obtain the corresponding fluorenone. |

The synthesis of these functionalized derivatives often involves multi-step processes, starting from readily available precursors. The choice of synthetic route depends on the desired functional group and its position on the aromatic rings.

Design and Preparation of Structurally Related Chiral Alcohols and Ethers

The stereochemistry of diarylmethanols can play a crucial role in their biological activity and their application as chiral ligands or auxiliaries in asymmetric synthesis. Consequently, the design and preparation of enantiomerically pure or enriched chiral alcohols and ethers structurally related to this compound are of significant interest.

A primary method for obtaining chiral diarylmethanols is through the asymmetric reduction of the corresponding prochiral diaryl ketones. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation. Iridium complexes with chiral N,P-ligands have proven to be highly effective for the asymmetric hydrogenation of cyclic ene-carbamates, yielding chiral tetrahydro-3-benzazepine motifs with excellent enantioselectivity (91–99% ee) nih.gov. This methodology could potentially be adapted for the synthesis of chiral this compound derivatives.

Another powerful approach is the use of organocatalysts. For instance, L-pipecolinic acid has been used to catalyze domino oxa-Michael/aldol reactions to produce 3-substituted 2-phenyl-2H-chromene derivatives, albeit with modest enantioselectivity rsc.org. More advanced organocatalytic systems, such as those employing N-heterocyclic carbenes (NHCs), have been successfully used for the atroposelective esterification of prochiral dialdehydes to construct enantioenriched axially chiral diaryl ethers nih.gov.

The synthesis of chiral ethers from diarylmethanols can be accomplished through methods like the Williamson ether synthesis or by leveraging the reactivity of the alcohol in the presence of a suitable catalyst. The synthesis of chiral benzylic ether-bridged periodic mesoporous organosilicas has been reported, starting from a chiral organosilica precursor synthesized in a multi-step reaction from 1,4-dibromobenzene (B42075) yale.edu. This demonstrates the feasibility of incorporating chiral diarylmethanol-like structures into more complex materials. Furthermore, the synthesis of benzhydryl ethers has been achieved using microwave irradiation in a protic ionic liquid, a method that could potentially be adapted for chiral syntheses with the appropriate chiral catalyst or starting material lumenlearning.com.

Exploration of Aromatic Ring Modifications and Substituent Effects on Reactivity and Selectivity

Modifying the aromatic rings of this compound with various substituents can profoundly impact its reactivity and the selectivity of its chemical transformations. These effects are primarily governed by the interplay of inductive and resonance effects of the substituents.

Reactivity:

Substituents are broadly classified as either activating or deactivating towards electrophilic aromatic substitution. Electron-donating groups (EDGs), such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and alkyl groups, increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. numberanalytics.comlibretexts.org Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂), carbonyl (-C=O), and trifluoromethyl (-CF₃), decrease the electron density, deactivating the ring towards electrophilic attack. researchgate.net

The reactivity of the benzylic alcohol is also influenced by substituents. In reactions that proceed through a carbocation intermediate, such as Sₙ1-type substitutions, EDGs on the aromatic rings will stabilize the positive charge, thereby increasing the reaction rate. lumenlearning.com For example, in the FeCl₃-catalyzed nucleophilic substitution of diarylmethanols, a variety of substrates with different substituents on the aromatic rings were found to be applicable, indicating the versatility of this reaction with respect to substituent effects.

Selectivity:

Substituents not only affect the rate of reaction but also direct the position of incoming groups in electrophilic aromatic substitution reactions. EDGs are typically ortho, para-directors, while most EWGs are meta-directors. libretexts.orgresearchgate.net Therefore, the placement of substituents on the aromatic rings of this compound can be used to control the regioselectivity of further functionalization.

In reactions involving the benzylic alcohol, substituents can also influence selectivity. For instance, in the chemodivergent dehydrative nucleophilic substitution of diarylmethanols, the reaction conditions, in conjunction with the electronic nature of the substituents, can determine whether the kinetic or thermodynamic product is formed. The presence of bulky substituents near the reaction center can also introduce steric hindrance, favoring attack at less hindered positions.

The table below summarizes the expected effects of common substituents on the reactivity and selectivity of electrophilic aromatic substitution on a substituted benzene (B151609) ring.

Table 2: Effects of Common Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect |

| -OH, -NH₂, -OR | Strongly Activating | ortho, para |

| -Alkyl | Activating | ortho, para |

| -H | --- | --- |

| -F, -Cl, -Br, -I | Deactivating | ortho, para |

| -CHO, -COR | Deactivating | meta |

| -CO₂H, -CO₂R | Deactivating | meta |

| -SO₃H | Deactivating | meta |

| -CN | Deactivating | meta |

| -NO₂ | Strongly Deactivating | meta |

| -NR₃⁺ | Strongly Deactivating | meta |

| -CF₃ | Strongly Deactivating | meta |

Catalytic Applications and Roles of 2 Bromophenyl Phenyl Methanol in Advanced Synthesis

Precursor Role in Ligand and Catalyst Design for Organic Transformations

The bifunctional nature of (2-Bromophenyl)(phenyl)methanol positions it as an important starting material, or precursor, in the synthesis of more complex molecules, including specialized ligands and catalysts. The hydroxyl group can be readily oxidized to a ketone or converted into a leaving group, while the ortho-bromine substituent on one of the phenyl rings serves as a reactive handle for metal-catalyzed cross-coupling reactions.

This dual reactivity allows for sequential, selective modifications. For instance, the aryl bromide can undergo a cross-coupling reaction to form a new carbon-carbon or carbon-heteroatom bond, after which the carbinol moiety can be transformed to introduce additional functionality. This strategic potential makes it a key building block for creating the biaryl backbones characteristic of many high-performance phosphine (B1218219) ligands used in homogeneous catalysis. liv.ac.uk The synthesis of such ligands often relies on the strategic coupling of aryl units, a process for which this compound is well-suited. liv.ac.uk

Investigation in C-H Activation Methodologies

The investigation of this compound and its derivatives in C-H activation methodologies is an emerging area of research. C-H activation is a powerful strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering more atom-economical and efficient synthetic routes. rsc.org

In the context of this molecule, the hydroxyl group or a derivative thereof could act as an internal directing group, guiding a transition metal catalyst to selectively activate a C-H bond at the ortho-position of the unsubstituted phenyl ring. Such intramolecular C-H functionalization could lead to the formation of new cyclic structures. organic-chemistry.orgnih.gov For example, palladium-catalyzed C-H activation is a well-documented method for synthesizing fused heterocyclic systems. rsc.org While direct C-H activation using this compound is not yet widely reported, its structural motif is relevant to studies of catalyst stability, as undesired C-H activation can also be a pathway for catalyst decomposition in related systems, such as those using biaryl phosphine ligands. wikipedia.org

Application in Cross-Coupling Chemistry, including Palladium Catalysis

The most prominent application of this compound and its analogues is in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is highly susceptible to oxidative addition to a low-valent palladium center, initiating catalytic cycles like the Suzuki, Heck, or Buchwald-Hartwig amination reactions. sigmaaldrich.comorganic-chemistry.org These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. nih.gov

A specific and well-documented application involves the intramolecular palladium-catalyzed cyclization of the closely related bis(2-bromophenyl)methanol (B14894271) to form fluorenones. In this transformation, palladium catalysis is used to forge a new carbon-carbon bond between the two phenyl rings through a double C-Br activation, followed by oxidation of the alcohol to a ketone. This process highlights the utility of the ortho-halo-diarylmethanol scaffold in building complex polycyclic aromatic systems.

Table 1: Palladium-Catalyzed Synthesis of Fluorenone from a (2-Bromophenyl)methanol Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | bis(2-bromophenyl)methanol | nih.gov |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | nih.gov |

| Base | Caesium carbonate (Cs₂CO₃) | nih.gov |

| Additive | Tetrabutylammonium iodide (TBAI) | nih.gov |

| Solvent | Toluene (B28343) | nih.gov |

| Temperature | 110 °C | nih.gov |

| Product | Fluorenone | nih.gov |

Strategies for Redox-Driven and Redox-Neutral Catalysis Utilizing Related Systems

The chemical transformations involving this compound are intrinsically linked to redox chemistry. The foundational mechanism of palladium-catalyzed cross-coupling reactions is a redox cycle involving the palladium catalyst. The process is initiated by the oxidative addition of the aryl bromide (C-Br bond) to a Pd(0) complex, which oxidizes the metal to a Pd(II) species. The catalytic cycle is completed by reductive elimination, which forms the final product and regenerates the active Pd(0) catalyst. nih.gov

Furthermore, the this compound molecule itself can undergo direct redox transformations. The secondary alcohol functional group can be oxidized to the corresponding ketone, (2-bromophenyl)(phenyl)methanone. This oxidation can be a deliberate synthetic step or can occur in situ during a catalytic reaction, as seen in the synthesis of fluorenones where the alcohol is oxidized to the ketone in the final product. nih.gov This redox activity adds another layer of synthetic versatility, allowing the molecule to be used in or to generate carbonyl-containing compounds, which are themselves pivotal intermediates in organic synthesis.

Development of Buchwald Catalysts and Ligands Derived from this compound Structural Motifs

Buchwald-type ligands are a class of bulky, electron-rich dialkylbiaryl phosphines that have revolutionized palladium-catalyzed cross-coupling reactions. wikipedia.orgsigmaaldrich.com These ligands form highly active and stable palladium complexes capable of catalyzing difficult transformations, including the coupling of unreactive aryl chlorides. sigmaaldrich.com

The core structure of a Buchwald ligand is a biaryl scaffold (two directly connected phenyl rings). wikipedia.org this compound provides a direct structural motif that can serve as a precursor for these important ligands. A plausible synthetic strategy involves using the aryl bromide of this compound in a Suzuki coupling reaction with another arylboronic acid. liv.ac.uk This would form the critical biaryl C-C bond. Subsequent chemical manipulation of the methanol-bearing carbon could then be used to introduce the phosphine group, completing the synthesis of a custom Buchwald-type ligand. The ability to build up the biaryl phosphine structure from a relatively simple precursor like this compound allows for the systematic variation of substituents on both aryl rings, enabling the fine-tuning of the ligand's steric and electronic properties for specific catalytic applications. nih.gov

Advanced Spectroscopic and Spectrometric Methodologies for Structural and Mechanistic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (2-bromophenyl)(phenyl)methanol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the protons of the two aromatic rings and the methine and hydroxyl protons would exhibit characteristic chemical shifts. The aromatic protons would appear in the downfield region, typically between 7.0 and 7.6 ppm, with their splitting patterns revealing their substitution pattern and coupling with adjacent protons. The methine proton (CH-OH) would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, in the range of 5.5 to 6.5 ppm. The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent, but can be confirmed by a "D₂O shake" experiment, where the peak disappears upon addition of deuterium (B1214612) oxide. libretexts.org

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The carbon atom of the C-Br bond in the bromophenyl ring would be in the range of 120-125 ppm, while the other aromatic carbons would resonate between 125 and 145 ppm. The methine carbon (CH-OH) would be expected in the range of 70-80 ppm.

For the stereochemical assignment of chiral molecules like this compound, advanced NMR techniques are employed. wordpress.comtntech.edu Although diastereomers can be distinguished by NMR due to their different chemical environments, assigning the absolute configuration of enantiomers requires the use of chiral auxiliary agents. wordpress.com Methods such as the use of chiral solvating agents or chiral derivatizing agents, like Mosher's acid, can lead to the formation of diastereomeric complexes or esters with distinguishable NMR spectra, allowing for the determination of the absolute stereochemistry. cam.ac.uk Furthermore, computational methods, such as DP4+ analysis, which compare experimental NMR data with DFT-calculated shifts for all possible stereoisomers, have become a powerful tool for stereochemical assignment. cam.ac.uknih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 7.6 | 125 - 145 |

| Methine Proton (CH-OH) | 5.5 - 6.5 | 70 - 80 |

| Hydroxyl Proton (OH) | Variable (broad) | - |

| Carbon-Bromine (C-Br) | - | 120 - 125 |

Mass Spectrometry (MS) Techniques in Reaction Monitoring, Product Characterization, and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z). wikipedia.org For this compound, the molecular weight is 263.13 g/mol . americanelements.com

In a typical electron ionization (EI) mass spectrum of an alcohol, the molecular ion peak (M⁺) may be weak or even absent. libretexts.org Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which is the breaking of the bond adjacent to the oxygen-bearing carbon. libretexts.orglibretexts.org For this compound, this would involve the cleavage of the C-C bond between the methine carbon and one of the phenyl rings. The presence of bromine would result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Mass spectrometry is also an invaluable tool for real-time reaction monitoring. nih.gov By continuously analyzing the reaction mixture, it is possible to track the consumption of reactants and the formation of products and intermediates. This provides crucial kinetic and mechanistic information. For instance, in the synthesis of this compound, MS could be used to monitor the progress of the reaction and optimize conditions for maximum yield.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Description |

|---|---|---|

| 262/264 | [C₁₃H₁₁BrO]⁺ | Molecular Ion |

| 245/247 | [C₁₃H₁₀Br]⁺ | Loss of OH |

| 183 | [C₁₃H₁₁O]⁺ | Loss of Br |

| 165 | [C₁₃H₉]⁺ | Loss of Br and H₂O |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and intermolecular interactions such as hydrogen bonding.

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. libretexts.orglibretexts.org The broadness of this peak is a direct consequence of hydrogen bonding between alcohol molecules. ucla.eduquora.com In a dilute solution in a non-polar solvent, where intermolecular hydrogen bonding is minimized, this broad band is replaced by a sharp peak around 3600 cm⁻¹. ucla.edu Another key feature in the IR spectrum of this compound would be the C-O stretching vibration, which appears as a strong band in the 1000-1260 cm⁻¹ region. kcvs.ca Aromatic C-H stretching vibrations are observed between 3000 and 3100 cm⁻¹, while the C-Br stretch would appear in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. nih.gov While the O-H stretch is often weak in Raman spectra of alcohols, the aromatic ring vibrations give rise to strong signals. Raman spectroscopy can be particularly useful for studying reactions in aqueous media and for monitoring polymerization or phase transitions. youtube.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H | 3200-3600 (strong, broad) | Variable (often weak) | Stretching |

| Aromatic C-H | 3000-3100 (medium) | 3000-3100 (strong) | Stretching |

| Aliphatic C-H | 2850-3000 (medium) | 2850-3000 (medium) | Stretching |

| C=C (aromatic) | 1450-1600 (medium) | 1450-1600 (strong) | Stretching |

| C-O | 1000-1260 (strong) | 1000-1260 (weak) | Stretching |

| C-Br | < 700 (medium) | < 700 (strong) | Stretching |

X-ray Crystallography for Definitive Solid-State Structure Elucidation and Chiral Purity Assessment

X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. nih.gov

For this compound, an X-ray crystal structure would provide definitive proof of its molecular connectivity and conformation in the solid state. It would also reveal details of intermolecular interactions, such as hydrogen bonding patterns involving the hydroxyl group, which govern the packing of the molecules in the crystal.

Crucially, for a chiral compound like this compound, X-ray crystallography performed on a single crystal of one enantiomer can unambiguously determine its absolute configuration. mdpi.comnih.gov This is achieved through the analysis of anomalous dispersion effects. mdpi.com Furthermore, crystallizing a scalemic mixture can sometimes lead to the separation of enantiomers into distinct crystals (spontaneous resolution) or the formation of a racemic compound, both of which can be identified by X-ray diffraction. This makes X-ray crystallography an ultimate tool for the assessment of chiral purity. caltech.edu

Computational and Theoretical Chemistry Approaches for 2 Bromophenyl Phenyl Methanol Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Stability Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

For (2-Bromophenyl)(phenyl)methanol, DFT calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high or low electron density. This is crucial for predicting reactivity. The Molecular Electrostatic Potential (MEP) map, for instance, visually represents the electrostatic potential on the electron density surface. For a related molecule, (RS)-(4-bromophenyl)(pyridine-2yl)methanol, DFT studies have been used to understand the active sites for interactions. scispace.com In this compound, the electronegative oxygen and bromine atoms would appear as regions of negative potential (typically colored red), indicating sites susceptible to electrophilic attack, while the hydrogen of the hydroxyl group would be a site of positive potential (blue), a likely site for nucleophilic interaction.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting a molecule's reactivity and kinetic stability. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. scispace.com Quantum chemical studies on similar aromatic compounds provide a framework for the expected values for this compound. semanticscholar.org

These calculations also provide accurate predictions of molecular geometry, including bond lengths, bond angles, and dihedral angles, which represent the most stable (lowest energy) conformation of the molecule.

Table 1: Predicted Electronic Properties of this compound using DFT Note: The following data are illustrative and based on typical results from DFT calculations (e.g., B3LYP/6-311G* level) for analogous aromatic carbinols. Actual values would require specific computation for this molecule.*

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~ 2.1 D | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | O: ~ -0.7e, Br: ~ -0.1e | Indicates partial charges on atoms, identifying polar bonds and reactive sites. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single, often static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves in different environments, such as in a solvent.

For this compound, MD simulations are invaluable for conformational analysis. The molecule possesses significant flexibility, primarily due to the rotation around the single bonds connecting the phenyl rings to the central carbinol carbon. MD can explore the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers to their interconversion.

Furthermore, MD simulations excel at probing intermolecular interactions. researchgate.net By simulating this compound in a solvent like water or methanol, one can analyze the formation and lifetime of hydrogen bonds between the hydroxyl group and solvent molecules. researchgate.net A particularly relevant interaction for this molecule is halogen bonding, a non-covalent interaction where the electrophilic region (σ-hole) on the bromine atom interacts with a nucleophile. researchgate.net MD simulations can characterize the strength, directionality, and dynamics of these halogen bonds with solvent molecules or other solutes. researchgate.net

Table 2: Intermolecular Interactions of this compound Studied by MD Simulations

| Interaction Type | Description | Significance |

| Hydrogen Bonding | The hydroxyl hydrogen acts as a donor to solvent molecules (e.g., water), and the oxygen acts as an acceptor. | Governs solubility and stabilizes specific conformations in protic solvents. |

| Halogen Bonding | The electropositive cap (σ-hole) on the bromine atom interacts with Lewis bases (e.g., the oxygen of a solvent molecule). | A directional interaction that can influence crystal packing and molecular recognition. |

| π-π Stacking | Interactions between the aromatic rings of two this compound molecules. | Can lead to aggregation and is important in the solid state and concentrated solutions. |

| van der Waals Forces | General attractive or repulsive forces between molecules. | Contribute to the overall condensed-phase behavior. |

Computational Studies on Reaction Mechanisms and Transition States for Reaction Pathway Prediction

Computational chemistry provides powerful tools for mapping out the entire energy landscape of a chemical reaction, offering a level of detail that is often inaccessible through experiments alone. rsc.org By calculating the energies of reactants, products, intermediates, and, crucially, transition states, researchers can predict the most likely reaction pathway and determine the rate-limiting step. researchgate.net

For reactions involving this compound, such as its oxidation to (2-bromophenyl)(phenyl)methanone or its use as a precursor in cyclization reactions to form fluorenones, computational studies can be highly informative. rsc.orgnih.gov Using DFT, one can model the step-by-step mechanism of a reaction. For each proposed step, the geometry of the transition state (the highest energy point along the reaction coordinate) can be located and its energy calculated. The energy difference between the reactants and the transition state is the activation energy barrier, which dictates the reaction rate.

Table 3: Illustrative Reaction Pathway Analysis for the Oxidation of this compound Note: This table presents a hypothetical reaction pathway. The activation energies (ΔE‡) are representative values for such processes.

| Reaction Step | Description | Illustrative ΔE‡ (kcal/mol) |

| 1. Catalyst Activation | Reaction of a pre-catalyst with the oxidant. | 10-15 |

| 2. Alcohol Coordination | Binding of this compound to the active catalyst. | 5-8 |

| 3. Hydrogen Abstraction | Removal of the hydroxyl proton and the carbinol hydrogen (rate-determining step). | 20-25 |

| 4. Product Release | Dissociation of the product, (2-bromophenyl)(phenyl)methanone, from the catalyst. | < 5 |

| 5. Catalyst Regeneration | The catalyst returns to its initial active state. | Variable |

Prediction and Interpretation of Spectroscopic Data through Theoretical Models

Theoretical calculations are essential for the accurate interpretation of experimental spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By predicting these spectra from first principles, computational models can confirm structural assignments and provide a deeper understanding of the relationship between molecular structure and spectroscopic output.

For IR spectroscopy, quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the O-H stretch, C=C stretches in the aromatic rings, or the C-Br stretch. Comparing the theoretical spectrum to the experimental one allows for a confident assignment of the observed absorption bands. scispace.com Often, calculated frequencies are systematically scaled by a small factor to correct for approximations in the theory and the neglect of anharmonicity, leading to excellent agreement with experimental data. scispace.com

Similarly, NMR chemical shifts (δ) and spin-spin coupling constants (J) can be calculated with high accuracy. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Theoretical prediction of ¹H and ¹³C NMR spectra for this compound would allow for unambiguous assignment of every peak in the experimental spectra, which can be complex due to the two different phenyl rings. semanticscholar.org This is particularly useful for distinguishing between the signals of the brominated phenyl ring and the unsubstituted one.

Table 4: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data Note: Experimental data are typical ranges. Calculated data are illustrative of values obtained from DFT methods.

| Spectroscopic Data | Hypothetical Experimental Value | Illustrative Calculated Value | Assignment |

| IR Frequency (cm⁻¹) | ~3400 (broad) | 3450 | O-H stretch |

| ~3060 | 3065 | Aromatic C-H stretch | |

| ~1590 | 1595 | Aromatic C=C stretch | |

| ~1050 | 1055 | C-O stretch | |

| ~650 | 655 | C-Br stretch | |

| ¹³C NMR Chemical Shift (ppm) | ~75 | 74.8 | Carbinol Carbon (CH-OH) |

| ~122 | 121.5 | C-Br Carbon | |

| ~127-145 | 126-146 | Other Aromatic Carbons | |

| ¹H NMR Chemical Shift (ppm) | ~5.8 | 5.75 | Carbinol Proton (CH-OH) |

| ~7.1-7.6 | 7.0-7.7 | Aromatic Protons |

Future Directions and Emerging Research Avenues for 2 Bromophenyl Phenyl Methanol

Integration into Novel Asymmetric Catalytic Systems for Enhanced Enantioselectivity

The development of highly efficient and selective asymmetric catalysts is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries. (2-Bromophenyl)(phenyl)methanol serves as a valuable chiral precursor for the synthesis of novel ligands, which can be coordinated with transition metals to form asymmetric catalysts.

Future research is poised to explore the derivatization of this compound to create a diverse library of chiral ligands. The presence of the bromine atom offers a handle for further functionalization through cross-coupling reactions, allowing for the introduction of various phosphine (B1218219), amine, or other coordinating groups. These modifications can fine-tune the steric and electronic properties of the resulting ligands, leading to enhanced enantioselectivity in a range of asymmetric transformations.

A particularly promising area is the application of these novel catalysts in asymmetric hydrogenation. wikipedia.orgnih.govyoutube.com The hydrogenation of prochiral olefins, ketones, and imines is a fundamental method for creating chiral centers. nih.gov Catalytic systems based on metals like iridium, rhodium, and ruthenium, when combined with chiral ligands, have demonstrated remarkable success. nih.govnih.gov The development of ligands derived from this compound could lead to catalysts with improved activity and selectivity for challenging substrates.

Table 1: Potential Asymmetric Reactions for Catalysts Derived from this compound

| Asymmetric Reaction | Substrate Type | Potential Metal Catalyst | Desired Outcome |

| Hydrogenation | Prochiral Ketones | Ruthenium, Iridium | Enantiomerically enriched secondary alcohols |

| Hydrogenation | Prochiral Alkenes | Rhodium, Iridium | Enantiomerically enriched alkanes |

| Allylic Alkylation | Allylic substrates | Palladium | Enantiomerically enriched allylic compounds |

| Heck Reaction | Alkenes and aryl halides | Palladium | Enantiomerically enriched coupled products |

The data in the table is illustrative of the potential applications and is based on established principles of asymmetric catalysis.

Exploration in Supramolecular Chemistry and Self-Assembly for Advanced Architectures

Supramolecular chemistry, the study of systems involving intermolecular interactions, offers a bottom-up approach to constructing complex and functional architectures. The ability of molecules to self-assemble into well-defined structures is at the heart of this field. This compound and its derivatives are promising candidates for the design of novel supramolecular systems due to their capacity for various non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking.

The hydroxyl group of this compound is a potent hydrogen bond donor and acceptor, capable of forming intricate networks. Research on a related compound, (2-Methylphenyl)(phenyl)methanol, has shown the formation of hexameric aggregates through a ring of O-H···O hydrogen bonds. nih.gov Similar self-assembly motifs can be envisioned for this compound. Furthermore, the bromine atom can participate in halogen bonding, a directional interaction that is increasingly being utilized in crystal engineering to control the assembly of molecules in the solid state. nih.gov The phenyl rings provide opportunities for π-π stacking interactions, further directing the formation of specific supramolecular architectures.

Future investigations will likely focus on the synthesis of functionalized derivatives of this compound to program specific self-assembly pathways. For instance, the introduction of recognition sites could lead to the formation of molecular capsules, gels, or liquid crystals. The crystal structure of related compounds, such as (3′-(2-bromophenyl)-2-phenyl-[2,2′-bioxiran]-3-yl)(phenyl)methanone, reveals the intricate packing that can be achieved, governed by a combination of intermolecular forces. researchgate.net Understanding and controlling these interactions in derivatives of this compound will be key to creating advanced supramolecular architectures with potential applications in areas like molecular recognition, sensing, and drug delivery.

Applications in Advanced Materials Science and Functional Molecule Design

The unique optoelectronic properties of aromatic compounds make them central to the development of advanced materials. This compound, with its two phenyl rings, serves as a foundational structure for the design of novel functional molecules with potential applications in materials science, particularly in the field of organic electronics.

A significant area of future research lies in the development of materials for Organic Light-Emitting Diodes (OLEDs). researchgate.netbohrium.comresearchgate.netneliti.com OLED technology relies on organic molecules that can efficiently transport charge and emit light. ktu.edu By modifying the structure of this compound, for example, through the introduction of electron-donating or electron-withdrawing groups, or by extending the π-conjugated system through polymerization, it is possible to tune the HOMO/LUMO energy levels and emission characteristics. These tailored molecules could function as host materials, emitters, or charge-transporting layers in OLED devices, potentially leading to improved efficiency, stability, and color purity. bohrium.comktu.edu

Furthermore, the chirality of this compound can be exploited to create chiroptical materials. These materials interact differently with left- and right-circularly polarized light and are of interest for applications in 3D displays, optical data storage, and sensors. The synthesis of polymers or liquid crystals incorporating chiral units derived from this compound could lead to materials with unique and valuable chiroptical properties.

Table 2: Potential Material Applications for Derivatives of this compound

| Material Type | Potential Application | Key Molecular Feature |

| Organic Semiconductors | Organic Light-Emitting Diodes (OLEDs) | Tunable electronic properties, charge transport capabilities |

| Chiroptical Materials | 3D Displays, Security Inks | Inherent chirality |

| Liquid Crystals | Displays, Sensors | Anisotropic molecular shape, self-assembly |

| Porous Organic Polymers | Gas Storage, Catalysis | Pre-designed porosity and functionality |

The information presented is based on the potential of the core molecular structure in the context of current materials science research.

Development of Sustainable and Green Synthetic Routes for Environmental Impact Reduction

The principles of green chemistry are increasingly guiding the development of new chemical processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic routes for its preparation and the synthesis of its derivatives.

One promising avenue is the use of biocatalysis. nih.govresearchgate.netrsc.orgnih.govresearchgate.net Enzymatic kinetic resolution offers a green alternative to traditional chemical methods for obtaining enantiomerically pure alcohols. nih.govresearchgate.net Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers under mild reaction conditions. nih.gov The application of this methodology to the resolution of racemic this compound could provide an efficient and sustainable route to the enantiopure forms of the compound.

Furthermore, the development of catalytic, atom-economical methods for the synthesis of the racemic precursor itself is a key goal. A patent for a green synthesis method of a related bromomethyl biphenyl (B1667301) compound highlights the use of a brominating agent under illumination, avoiding the need for a chemical initiator and reducing costs and environmental impact. google.com Similar innovative approaches could be applied to the synthesis of this compound. The reduction of the corresponding benzophenone (B1666685) using milder reducing agents like potassium borohydride (B1222165), as described for related derivatives, also represents a step towards greener processes. google.com

Future research will likely explore the use of renewable starting materials, solvent-free reaction conditions, and catalytic methods that minimize the generation of stoichiometric byproducts. The integration of flow chemistry could also offer advantages in terms of safety, efficiency, and scalability for the synthesis of this compound and its derivatives.

Table 3: Comparison of Synthetic Strategies for this compound and its Derivatives

| Synthetic Strategy | Advantages | Disadvantages |

| Grignard Reaction | High yield, well-established | Use of reactive organometallic reagents, anhydrous conditions required |

| Catalytic Reduction of Ketone | Milder conditions, potential for asymmetry | Catalyst cost and sensitivity |

| Enzymatic Resolution | High enantioselectivity, mild conditions, environmentally friendly | Slower reaction times, substrate specificity |

| Photochemical Bromination | Avoids chemical initiators, potentially lower cost | Requires specialized equipment, light sensitivity |

This table provides a comparative overview of potential synthetic methods.

Q & A

Q. What are the primary synthetic routes for (2-bromophenyl)(phenyl)methanol, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation using bromobenzene derivatives and benzoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). A key intermediate, 2-bromobenzophenone, can be reduced to the target alcohol using agents like NaBH₄ or LiAlH₄. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and catalyst loading significantly impact yield and purity . For example, incomplete bromination or over-reduction may occur if stoichiometry or temperature is not tightly controlled .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include the hydroxyl proton (δ 1.5–2.5 ppm, broad) and aromatic protons (δ 6.8–7.8 ppm). Mass spectrometry (MS) provides molecular weight validation, while FT-IR confirms the presence of -OH (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches. Single-crystal X-ray diffraction, as demonstrated for structurally similar alcohols, offers definitive stereochemical data .

Q. How can impurities in this compound be identified and quantified?

High-Performance Liquid Chromatography (HPLC) with UV detection is standard for impurity profiling. For example, residual 2-bromoaniline or acrylamide derivatives (common byproducts) can be detected using C18 columns and acetonitrile/water gradients. Quantification limits are typically ≤0.01% for individual impurities, as established via calibration with reference standards .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Flash column chromatography (silica gel, hexane/ethyl acetate gradients) effectively separates the product from unreacted starting materials. Recrystallization from ethanol or methanol improves purity, particularly for removing polar byproducts. Solvent selection must balance solubility and boiling point to avoid decomposition .

Advanced Research Questions

Q. How can bioreduction be optimized for enantioselective synthesis of this compound?

Microbial reduction using organisms like Leuconostoc pseudomesenteroides N13 enables enantioselective synthesis. A multi-response nonlinear programming model can optimize parameters (pH, temperature, substrate concentration) to maximize enantiomeric excess (ee). For example, maintaining pH 7.0 and 30°C with 10 mM substrate increases ee to >90% .

Q. What computational methods predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) calculations assess charge distribution and transition states. The bromine atom's electron-withdrawing effect activates the aromatic ring for electrophilic substitution at the para position. Linear Free Energy Relationships (LFER) correlate substituent effects with reaction rates, validated experimentally via Hammett plots .

Q. How does this compound interact with biological targets, such as VEGF signaling pathways?

Derivatives like (E)-1-(2,5-dihydroxyphenyl)-1-(2-bromophenyl)-2-propene-1-one inhibit VEGF-induced ERK phosphorylation in endothelial cells, reducing migration. Mechanistic studies (western blotting, siRNA knockdown) reveal suppression of MEK/ERK activation, suggesting potential anti-angiogenic applications .

Q. What strategies mitigate safety risks during large-scale synthesis?

Adhere to SDS guidelines: use fume hoods, PPE (nitrile gloves, goggles), and avoid skin contact. Waste containing brominated intermediates must be treated with sodium bicarbonate to neutralize acidic residues before disposal . Reaction scale-up should prioritize inert atmospheres (N₂/Ar) to prevent exothermic side reactions .

Notes

- Structural analogs (e.g., 4-bromo derivatives) may exhibit divergent reactivity; always validate with control experiments.

- Computational models require experimental calibration for predictive accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.